molecular formula C23H22N2O2S B2556030 3-(pyridin-3-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2109438-64-2

3-(pyridin-3-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2556030
CAS No.: 2109438-64-2
M. Wt: 390.5
InChI Key: LEJJDLGJAGWBQF-UHFFFAOYSA-N
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Description

3-(pyridin-3-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[321]octane is a complex organic compound that features a unique structure combining pyridine, thiophene, and azabicyclo octane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-3-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridin-3-yloxy and thiophen-3-ylbenzoyl intermediates, which are then coupled with the azabicyclo[3.2.1]octane core under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-3-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced azabicyclo compounds.

Scientific Research Applications

3-(pyridin-3-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 3-(pyridin-3-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(pyridin-3-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[321]octane is unique due to its combination of structural features from pyridine, thiophene, and azabicyclo octane This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds

Properties

IUPAC Name

(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c26-23(17-5-3-16(4-6-17)18-9-11-28-15-18)25-19-7-8-20(25)13-22(12-19)27-21-2-1-10-24-14-21/h1-6,9-11,14-15,19-20,22H,7-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJJDLGJAGWBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CSC=C4)OC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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